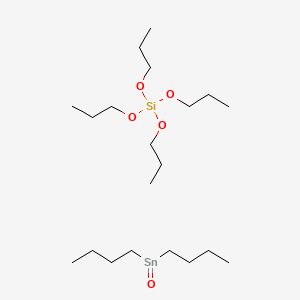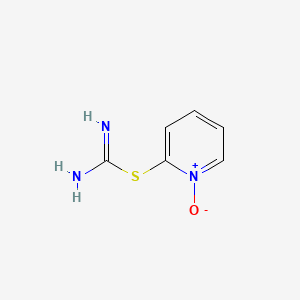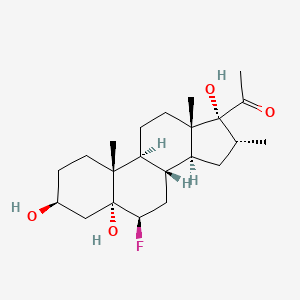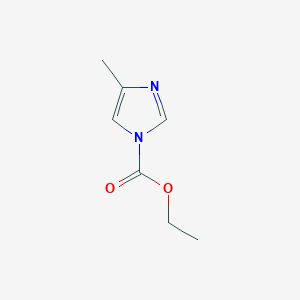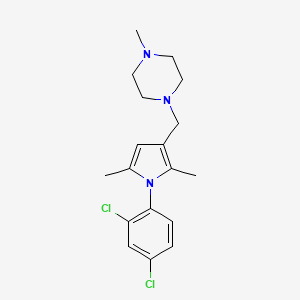
Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dichlorophenyl group and a dimethylpyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a 2,4-dichlorophenyl halide.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the substituted pyrrole with the piperazine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of mono- or di-chlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the dichlorophenyl group.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism by which Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(2,4-dichlorophenyl)-4-methyl-: Similar structure but lacks the pyrrole moiety.
Piperazine, 1-(2,4-dichlorophenyl)-2,5-dimethyl-: Similar structure but lacks the piperazine ring substitution.
Piperazine, 1-(2,4-dichlorophenyl)-: Basic structure without additional substitutions.
Uniqueness
The uniqueness of Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and dimethylpyrrole groups, along with the piperazine ring, allows for a wide range of interactions and applications that are not possible with simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
138222-99-8 |
|---|---|
Fórmula molecular |
C18H23Cl2N3 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-[[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H23Cl2N3/c1-13-10-15(12-22-8-6-21(3)7-9-22)14(2)23(13)18-5-4-16(19)11-17(18)20/h4-5,10-11H,6-9,12H2,1-3H3 |
Clave InChI |
IHDBZTOWODYMGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




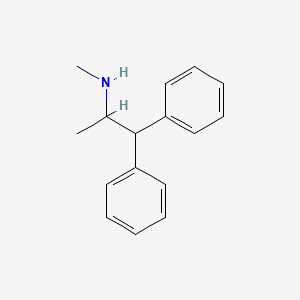

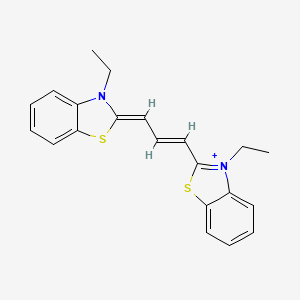
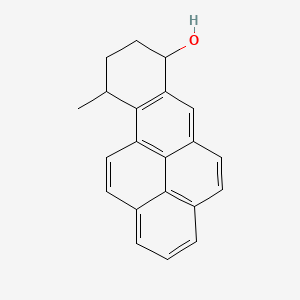
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
